molecular formula C23H25ClN4O2 B2867127 N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1115905-58-2

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2867127
CAS No.: 1115905-58-2
M. Wt: 424.93
InChI Key: JNTBYTLXBZWSGU-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide features a phthalazin-1-one core substituted with a 3-methylpiperidine moiety and an acetamide-linked 3-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-6-5-11-27(13-15)22-18-7-3-4-8-19(18)23(30)28(26-22)14-21(29)25-17-10-9-16(2)20(24)12-17/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTBYTLXBZWSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or iridium, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally analogous acetamides from the evidence, emphasizing substituents, molecular weight, and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Use/Activity Reference
Target Compound : N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide Phthalazinone, 3-methylpiperidine, 3-chloro-4-methylphenyl ~440 (estimated) Hypothesized enzyme inhibition (e.g., kinase targets) -
Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide Pyrazole, 2,6-dimethylphenyl 277.16 Herbicide (ACCase inhibitor)
Dimethachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide Methoxyethyl, 2,6-dimethylphenyl 283.79 Herbicide (cell division disruptor)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl, pyrazol-4-yl 405.27 Structural/coordination chemistry
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone, phenylpiperazine ~460 (estimated) Antimicrobial research
Key Observations:

Pharmacological vs. Agrochemical Applications: The target compound’s phthalazinone core and piperidine substituent contrast with simpler herbicidal acetamides (e.g., metazachlor, dimethachlor), which lack fused heterocycles. The dichlorophenyl acetamide in demonstrates structural versatility in coordination chemistry, whereas the target compound’s phthalazinone moiety may enhance binding to hydrophobic enzyme pockets.

Synthetic Methodologies: The target compound’s synthesis likely involves coupling 3-chloro-4-methylphenylamine with a pre-functionalized phthalazinone-acetic acid derivative, analogous to the EDC-mediated amidation described for dichlorophenyl acetamides . In contrast, herbicidal acetamides like metazachlor are synthesized via simpler alkylation reactions, reflecting their lower structural complexity .

Crystallographic and Conformational Insights: Acetamide derivatives often exhibit conformational flexibility, as seen in , where three distinct molecular conformers coexist due to rotational freedom around the amide bond. Hydrogen-bonding patterns (e.g., N–H⋯O interactions in ) are critical for crystal packing and solubility, which may influence the target compound’s bioavailability.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The chemical structure of the compound is characterized by the following molecular formula:

  • Molecular Formula : C20H23ClN6O2
  • Molecular Weight : 414.90 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies. The primary areas of focus include its antimicrobial properties, potential as an anticancer agent, and effects on specific biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the design and evaluation of heteroaryl benzothiazole derivatives, which share structural similarities with this compound. These derivatives demonstrated effective inhibition against a range of bacterial strains and fungi, suggesting a promising avenue for further exploration in antimicrobial therapy .

Anticancer Potential

In vitro studies have shown that the compound may inhibit cancer cell proliferation. Specific assays demonstrated that it affects cell cycle progression and induces apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method.
    • Results : The compound showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.
  • Case Study 2: Cancer Cell Line Studies
    • Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
    • Method : MTT assay for cell viability.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM, with observed morphological changes indicative of apoptosis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocus AreaMethodologyKey Findings
Antimicrobial ActivityDisc diffusionSignificant inhibition against multiple bacterial strains
Anticancer ActivityMTT assayInduced apoptosis in MCF-7 cells; reduced viability at high concentrations

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